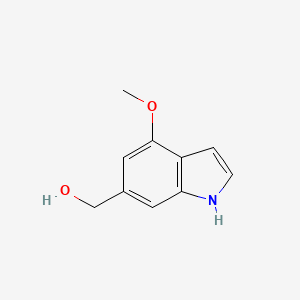
(R)-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a dihydronaphthalenone core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reduction of 1-tetralone using sodium borohydride in methanol, followed by a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be further reduced to form dihydronaphthalen-1-ol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of naphthalenone carboxylic acids or aldehydes.
Reduction: Formation of dihydronaphthalen-1-ol derivatives.
Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.
科学研究应用
®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.
相似化合物的比较
®-2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-2-ylmethanol: Similar in structure but with a pyran ring instead of a naphthalenone core.
(3R,3’S,4R,4’R,5R,5’S,6R,6’S)-3-Amino-6-(hydroxymethyl)-6’-methyloctahydro-2H,2’H-2,2’-bipyran-2,3’,4,4’,5,5’-hexol: Contains multiple hydroxymethyl groups and a bipyran structure.
Uniqueness: ®-2-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its naphthalenone core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(2R)-2-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9,12H,5-7H2/t9-/m1/s1 |
InChI 键 |
FHHRUGXTFGAUGE-SECBINFHSA-N |
手性 SMILES |
C1CC2=CC=CC=C2C(=O)[C@H]1CO |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



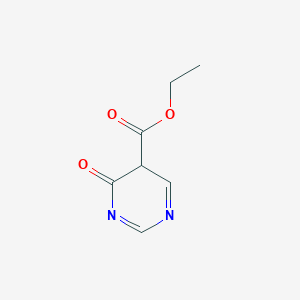
![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)

![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
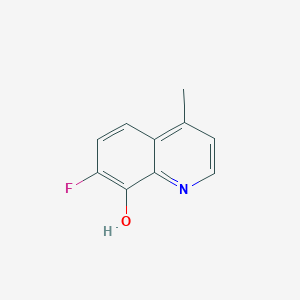
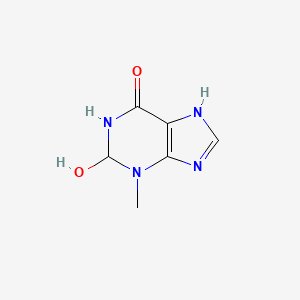
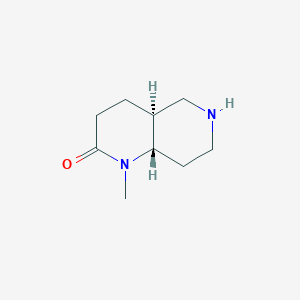


![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)
![[1,2,4]Triazolo[3,4-a]isoquinoline](/img/structure/B11915428.png)

